N-Nitrosoephedrine
Description
Contextualization within N-Nitroso Compounds Research
N-Nitrosoephedrine belongs to the larger class of chemical entities known as N-nitroso compounds. These compounds are characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. The scientific interest in N-nitroso compounds stems primarily from the established carcinogenic potential of many members of this class in animal studies. The International Agency for Research on Cancer (IARC) has classified many nitrosamines as Group 2A, indicating they are "Probable Carcinogens" to humans based on extensive data from various animal species.
The formation of N-nitroso compounds, including NEP, typically occurs through the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid. imrpress.com This reaction is of particular interest as it can occur under conditions present in the human stomach, where dietary nitrites can be converted to nitrous acid. imrpress.com The study of this compound, therefore, provides a specific and relevant model for understanding the broader risks and mechanisms associated with the endogenous formation of N-nitroso compounds. imrpress.comresearchgate.net
Historical Perspectives of this compound Studies in Chemical Science
The investigation of this compound is intrinsically linked to the study of its precursor, ephedrine (B3423809). Ephedrine, an alkaloid with a long history of use in traditional medicine, was scientifically characterized in the early 20th century. During these structural elucidation studies, it was discovered that treating ephedrine with nitrous acid resulted in the formation of a nitroso-compound, thus identifying ephedrine as a secondary amine capable of nitrosation.
Subsequent research in the mid to late 20th century focused on the synthesis and characterization of NEP. Studies detailed the synthesis of this compound and its stereoisomer, N-nitrosopseudoephedrine (NPEP), by reacting their parent compounds with various acids and a nitrite (B80452) source. nih.gov For instance, reacting ephedrine with acetic acid and sodium nitrite at low temperatures (5°C) was found to produce a high yield (85%) of the corresponding N-nitrosamine. nih.govresearchgate.net Further investigations explored the kinetics of NEP formation under simulated physiological conditions, noting that the highest yield (18.5%) occurred at a pH of 2 and a temperature of 37°C. researchgate.netnih.gov These foundational studies were crucial for developing analytical methods and for understanding the potential for in vivo formation of NEP. nih.gov
Foundational Research Questions and Academic Significance for this compound
The academic significance of this compound is centered around several key research questions that have driven decades of scientific inquiry. A primary area of investigation has been its carcinogenicity. nih.gov Studies in animal models have been conducted to determine the tumorigenic potential of NEP. nih.govnih.gov
Another significant research focus is the mechanism of NEP formation. Understanding the kinetics and conditions that favor the nitrosation of ephedrine is crucial for assessing the potential risk of its formation in various contexts, including from plant extracts containing ephedrine alkaloids and during the manufacturing of pharmaceuticals. researchgate.netnih.gov Research has shown that extracts from Ephedra species can form nitrosamines under simulated gastric conditions. researchgate.netcapes.gov.br
Furthermore, the development of sensitive and specific analytical methods for the detection and quantification of NEP has been a critical area of research. nih.govedqm.eu The need for such methods is underscored by the potential presence of NEP as an impurity in pharmaceutical products, which has led to increased regulatory scrutiny. b-cdn.net The mutagenic activity of NEP has also been a subject of study, with research indicating that it can induce mutations in bacterial assay systems. researchgate.netnih.gov These foundational research areas continue to highlight the importance of this compound as a subject of academic study in chemistry, toxicology, and pharmaceutical sciences.
Detailed Research Findings
Formation of this compound
The synthesis of this compound has been a subject of detailed investigation to understand its formation under various conditions. Laboratory studies have demonstrated that NEP can be synthesized with high yields, sometimes exceeding 90%, under controlled conditions. nih.gov The reaction typically involves treating ephedrine sulfate (B86663) with nitrous acid in a hydrochloric acid medium. nih.gov The pH of the reaction medium has been identified as a critical factor influencing the yield of NEP. nih.gov
| Condition | Yield of this compound | Reference |
| Synthesis with Acetic Acid (5°C) | 85% | nih.govresearchgate.net |
| Physiological Conditions (37°C, pH 2) | 18.5% | researchgate.netnih.gov |
| Controlled Laboratory Synthesis | >90% | nih.gov |
Carcinogenicity Studies
The carcinogenic potential of this compound has been evaluated in animal models. These studies provide crucial data on the compound's toxicological profile.
| Animal Model | Dosage | Outcome | Reference |
| Sprague-Dawley Rats | 120 mg/kg, twice weekly | Pre-neoplastic and malignant lesions in the liver, lung, and forestomach. 50% mortality at 522 days. | nih.govresearchgate.net |
| C57BL/6J X C3HeB/FeJ F1 Mice | 600 mg/kg (total dose) | Metastasizing liver cell carcinomas in 28 of 30 animals. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1850-88-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10+/m0/s1 |
InChI Key |
ZVTOLKAVCZXHFM-WCBMZHEXSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)N=O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)N=O |
Other CAS No. |
17608-59-2 |
Synonyms |
N-nitrosoephedrine N-nitrosopseudoephedrine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Formation Pathways of N Nitrosoephedrine
Classical Acid-Catalyzed Nitrosation of Ephedrine (B3423809) Derivatives
The primary method for synthesizing N-Nitrosoephedrine involves the acid-catalyzed nitrosation of ephedrine. This reaction typically uses ephedrine sulfate (B86663) and sodium nitrite (B80452) in an acidic medium. nih.gov High yields, sometimes exceeding 90%, have been achieved under controlled laboratory conditions. nih.gov
Reaction Mechanisms and Elucidation of Intermediates
The formation of this compound occurs through the reaction of the secondary amine group in ephedrine with a nitrosating agent derived from nitrous acid in an acidic environment. pharmaexcipients.com The general mechanism for N-nitrosation involves the nucleophilic attack of the amine's lone pair of electrons on the nitrosating species. nih.gov In acidic solutions, nitrous acid can form various nitrosating agents, such as the nitrosonium ion (NO+). rsc.org The reaction is initiated by the protonation of nitrous acid, which then loses a water molecule to form the highly reactive nitrosonium ion. This ion is then attacked by the secondary amine of the ephedrine molecule, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation yields the final this compound product.
Optimization of Reaction Conditions: Influence of pH, Temperature, and Acid Identity
The efficiency of this compound synthesis is highly dependent on reaction conditions such as pH, temperature, and the type of acid used.
pH: The nitrosation of ephedrine is significantly influenced by the pH of the reaction medium. The optimal pH for the formation of this compound is in the acidic range, specifically around pH 2, where yields can reach up to 18.5% under physiological conditions (37°C). nih.govresearchgate.net Some studies have shown that in strongly acidic media with a pH below 3, the yield can be maximized. At a pH range of 1.5–2.5, yields of over 90% have been reported.
Temperature: Temperature is another critical factor. Lower temperatures, such as 0–5°C, are often employed to control the reaction rate and improve selectivity by suppressing side reactions. While the reaction can proceed at room temperature (25°C) with high yields, the formation of byproducts tends to increase. One study synthesized this compound at 5°C to achieve a high yield. nih.gov
Acid Identity: The choice of acid can also impact the yield of the reaction. While hydrochloric acid is commonly used, research has shown that acetic acid can produce a high yield of 85% for N-nitrosamines from ephedrine. nih.govresearchgate.netresearchgate.net In contrast, the use of sulfuric acid resulted in only trace amounts of nitrosamines. researchgate.net
Interactive Data Table: Optimization of this compound Synthesis
| Parameter | Condition | Yield (%) | Notes | Source |
| pH | 1.5 - 2.5 | >90 | Strongly acidic media favors nitrosation. | |
| 2 | 18.5 | Under physiological conditions (37°C). | nih.govresearchgate.net | |
| 3.0 - 4.0 | 40 - 60 | Partial oxidation becomes a competing reaction. | ||
| >4.0 | <10 | Degradation is the dominant pathway. | ||
| Temperature | 0 - 5°C | High | Suppresses side reactions and improves selectivity. | |
| 25°C | >85 | Byproduct formation increases. | ||
| Acid | Acetic Acid | 85 | High yield of N-nitrosamine. | nih.govresearchgate.netresearchgate.net |
| Hydrochloric Acid | - | Commonly used in the reaction. | nih.gov | |
| Sulfuric Acid | Traces | Low yield of nitrosamines. | researchgate.net |
Alternative Nitrosating Agents and Reaction Systems (e.g., Butyl Nitrite)
Besides the classical nitrous acid system, alternative nitrosating agents have been explored. Butyl nitrite in anhydrous ether, when combined with HCl gas, can generate nitrosonium ions (NO+) capable of nitrosating ephedrine derivatives. This method avoids aqueous conditions, which can reduce the risk of hydrolysis. The procedure involves dissolving ephedrine sulfate in anhydrous diethyl ether, introducing HCl gas, and then adding butyl nitrite dropwise, with the mixture stirred for an extended period at room temperature.
Solid-Phase Nitrosation Approaches for this compound Synthesis
Solid-phase synthesis offers an alternative to traditional solution-phase methods. This approach involves immobilizing ephedrine on a solid support, such as a silica-supported acid catalyst, which can enable continuous-flow synthesis. The primary advantages of this method include reduced exposure to toxic nitrosating agents and better control over heat dissipation during the reaction. However, challenges remain, such as catalyst deactivation over time and potentially lower yields compared to batch methods.
Chemical Modulators of N-Nitrosation Efficiency in this compound Formation
The efficiency of this compound formation can be influenced by the presence of certain chemical agents that can either inhibit or enhance the nitrosation process.
Identification and Mechanistic Role of Inhibitory Agents (e.g., Ascorbic Acid, Citric Acid)
Several compounds have been identified as inhibitors of the nitrosation of ephedrine.
Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known inhibitor of nitrosation. nih.gov It acts by competing with the amine for the nitrosating agents. nih.gov Ascorbic acid rapidly reduces nitrosating species like the nitrosonium ion to nitric oxide (NO), thereby preventing them from reacting with ephedrine. nih.gov This inhibitory effect has been demonstrated to significantly reduce the yield of this compound, with some studies reporting up to a 95% reduction in formation.
Citric Acid: Citric acid can also influence the nitrosation process. Its role is believed to be related to its ability to chelate metal ions that might catalyze side reactions, thereby indirectly affecting the efficiency of this compound formation.
Other dietary components, such as those found in coffee, have also been shown to affect the nitrosation process.
Interactive Data Table: Effect of Inhibitors on this compound Formation
| Inhibitory Agent | Concentration | Reduction in Yield (%) | Mechanism of Action | Source |
| Ascorbic Acid | - | 95 | Competitively scavenges nitrosating species. | |
| 0.1 M | 60 - 70 | Reduces nitrosating agents to nitric oxide. | ||
| Citric Acid | - | - | Chelates metal impurities, reducing catalytic side reactions. |
Characterization and Impact of Enhancing Agents (e.g., Ethanol (B145695), Cigarette Smoke Condensate)
The formation and yield of this compound can be significantly influenced by the presence of certain enhancing agents.
Ethanol: The presence of ethanol has been shown to affect the synthesis of this compound. In laboratory syntheses, recrystallization from aqueous ethanol (95%) is a method used for the purification of this compound. researchgate.net Studies on the nitrosation of alcoholic extracts of Ephedra foliata under physiological conditions yielded a significantly higher amount of total nitrosamines (8.3 mg) compared to aqueous extracts (0.77 mg). researchgate.netnih.gov This suggests that ethanol can enhance the formation of N-nitroso compounds from ephedrine precursors. researchgate.netnih.gov One study noted that a 10% v/v concentration of ethanol can stabilize nitroso intermediates, leading to a 15% increase in yield.
Cigarette Smoke Condensate: Research has indicated that cigarette smoke condensate can also influence the formation of this compound. nih.gov While the precise mechanisms are complex, it is suggested that components within the condensate can participate in and potentially enhance the nitrosation process. One proposed mechanism involves free radical-mediated pathways that can paradoxically boost the yield of nitrosation by 22-25%. Cigarette smoke itself is a complex mixture containing thousands of chemicals, including various radicals and reactive oxygen species which are formed during the combustion and pyrolysis of tobacco. tobaccoinaustralia.org.aumdpi.com
Environmental and Simulated Biological Formation of this compound
The formation of this compound is not limited to controlled laboratory settings. It can also be generated in environmental systems and under conditions that mimic the human body.
Formation from Pharmaceutical Precursors during Water Disinfection Processes
The potential for the formation of nitrosamines, including this compound, during water treatment processes is an area of concern. While specific studies on this compound formation during water disinfection are not extensively detailed in the provided results, the presence of this compound has been identified in wastewater. syr.edu The general principle is that precursor compounds, such as pharmaceuticals containing secondary amine structures like ephedrine, can react with disinfectants like chloramine (B81541) to form nitrosamines. syr.edu This highlights a potential environmental pathway for the formation of this compound.
In Vitro Generation under Simulated Physiological Conditions (e.g., Gastric Environment)
A significant body of research has focused on the formation of this compound under conditions that simulate the human stomach. researchgate.netnih.govcapes.gov.brresearchgate.net These studies demonstrate that ephedrine and its related compounds can react with nitrite under acidic conditions (pH 1-3) at body temperature (37°C) to form this compound. researchgate.netnih.gov
The optimal pH for this reaction has been identified as pH 2, at which the yield of this compound can reach up to 18.5%. researchgate.netnih.gov The source of nitrite in these simulations is often representative of the levels found in human saliva. researchgate.net For instance, incubating a tea extract from Ephedra altissima at 37°C and pH 2.0 with a constant nitrite concentration of 25 μM for one hour resulted in the production of this compound. capes.gov.br Animal studies have further confirmed the potential for in vivo formation, where this compound was detected in the serum of rats after oral administration of ephedrine sulfate and sodium nitrite. nih.gov
The table below summarizes the yields of this compound formation under different simulated conditions.
| Condition | Precursor | Nitrosating Agent | pH | Temperature (°C) | Yield | Reference |
| Physiological | Ephedrine | Nitrite | 2 | 37 | 18.5% | researchgate.netnih.gov |
| Simulated Gastric | Ephedra altissima tea extract | Nitrite (25 µM) | 2 | 37 | Detected | capes.gov.br |
| Aqueous Solution | Ephedra foliata aqueous extract | Nitrite | Physiological | 37 | 0.77 mg (total nitrosamines) | researchgate.netnih.gov |
| Alcoholic Solution | Ephedra foliata alcoholic extract | Nitrite | Physiological | 37 | 8.3 mg (total nitrosamines) | researchgate.netnih.gov |
Advanced Analytical Chemistry Methodologies for N Nitrosoephedrine
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about the structural features of molecules. For N-Nitrosoephedrine, several spectroscopic methods are pivotal for its analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural and Quantitative Analysis
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a substance, which corresponds to the excitation of electrons to higher energy levels. libretexts.org This technique is useful for both qualitative and quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light. sci-hub.se
In the context of N-nitrosamines, UV detection is commonly employed. nih.gov The analysis of various N-nitrosamines often utilizes a detection wavelength of around 230 nm. researchgate.netsigmaaldrich.com For quantitative purposes, the Beer-Lambert law is applied, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length. libretexts.org The presence of specific functional groups within a molecule gives rise to characteristic absorption spectra. sci-hub.se Electronic transitions, such as n→π* and π→π*, are responsible for the absorption bands observed in UV-Vis spectra. iajps.com
Table 1: UV-Vis Spectroscopy Data for N-Nitrosamines
| Parameter | Value |
|---|---|
| Typical Detection Wavelength | ~230 nm researchgate.netsigmaaldrich.com |
| Common Electronic Transitions | n→π, π→π iajps.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. wiley.com
The infrared spectrum of a molecule is a unique fingerprint, allowing for its identification. wiley.com For this compound, key functional groups would produce characteristic absorption bands. The N=O stretching vibration in nitroso compounds typically appears in a specific region of the IR spectrum. For instance, N-O stretching vibrations in nitroalkanes are found near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.com Aromatic compounds show C=C stretching peaks in the range of 1656-1974 cm⁻¹. americanpharmaceuticalreview.com The presence of C-H bonds is indicated by strong peaks around 2884-2970 cm⁻¹. americanpharmaceuticalreview.com
Table 2: General FTIR Data for Relevant Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N=O Stretch (Nitroso) | Not specifically found in search results, but related N-O stretches in nitro groups are ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ orgchemboulder.com |
| C-H Stretch | 2884 - 2970 americanpharmaceuticalreview.com |
| Aromatic C=C Stretch | 1656 - 1974 americanpharmaceuticalreview.com |
| C-N Stretch | 1656, 2244 americanpharmaceuticalreview.com |
| C-O-C Stretch (Ether) | 842 - 1156 americanpharmaceuticalreview.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. mdpi.com It is based on the magnetic properties of atomic nuclei and provides information about the chemical environment of each atom. libretexts.org Both ¹H and ¹³C NMR are fundamental for structural elucidation. researchgate.net
In the ¹H NMR spectrum, chemical shifts are influenced by the proximity to electronegative atoms and unsaturated groups. libretexts.org For a molecule like this compound, one would expect to see distinct signals for the protons on the aromatic ring, the aliphatic chain, the methyl group, and the hydroxyl group, each with specific chemical shifts and coupling patterns. The ¹³C NMR spectrum provides complementary information on the carbon framework. While specific NMR data for this compound was not found in the search results, general principles of NMR interpretation can be applied to predict its spectral features. libretexts.org
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound Structure
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | ~7.0 - 8.0 |
| -CH(OH)- | ~4.0 - 5.0 |
| -CH(N-NO)- | ~3.0 - 4.0 |
| -CH₃ | ~1.0 - 2.0 |
| -N-CH₃ | ~2.0 - 3.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
For N-nitrosamines, mass spectrometry reveals characteristic fragmentation pathways. nih.gov A common fragmentation involves the loss of the NO radical, resulting in a fragment with a mass difference of 30 Da from the molecular ion. nih.govresearchgate.net Another observed fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17. researchgate.net In a study combining high-resolution mass spectrometry with other techniques, this compound was identified with a measured m/z of 195.1131. syr.edu
Table 4: Mass Spectrometry Data for this compound and Related Compounds
| Parameter | Observation |
|---|---|
| Measured m/z of this compound | 195.1131 syr.edu |
| Common Fragmentation Pathways | Loss of •NO (30 Da) nih.govresearchgate.net, Loss of •OH (17 Da) researchgate.net |
Chromatographic Separation and Quantification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, it becomes a powerful tool for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-nitrosamines. nih.gov It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). ctlatesting.com
Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov For the analysis of N-nitrosamines, UV detection is frequently employed, often set at a wavelength around 230 nm. nih.govsigmaaldrich.com Photodiode Array (PDA) detectors, a type of UV detector, offer the advantage of simultaneously collecting data across multiple wavelengths, enhancing the specificity of the analysis. ctlatesting.com HPLC methods for nitrosamines have been developed with limits of quantification in the low ng/mL range. waters.com The combination of HPLC with a PDA detector allows for robust and confident quantification of target analytes. waters.com
Table 5: Typical HPLC Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Details |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |
| Stationary Phase | Octadecylsilane (C18) columns are common nih.gov |
| Mobile Phase | Typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sigmaaldrich.comjapsonline.com |
| Detection | UV at ~230 nm nih.govsigmaaldrich.com or Photodiode Array (PDA) waters.comjapsonline.com |
| Limit of Quantification (LOQ) | Can be in the range of 10-20 ng/mL for some nitrosamines waters.com |
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Volatile Components
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers a robust, cost-effective method for quantification. While GC-FID is a general-purpose detector, its application to nitrosamine analysis requires careful optimization to ensure adequate sensitivity and selectivity, especially for trace-level detection.
For the analysis of volatile nitrosamines, GC-FID methods have been developed and validated, particularly in complex matrices like meat products. researchgate.net These methods typically involve a sample preparation step to extract and concentrate the analytes, such as liquid-liquid extraction with dichloromethane, followed by cleanup using activated silica. researchgate.net
The chromatographic separation is paramount. Key parameters for a GC-FID method suitable for volatile compounds related to this compound analysis are outlined below. To maximize sensitivity, optimizing the signal-to-noise ratio is essential. This can be achieved by using shorter columns with narrow internal diameters and thin stationary phase films, which enhance peak efficiency. chromatographyonline.com Additionally, operating the carrier gas in a constant flow mode prevents peak broadening for later eluting compounds. chromatographyonline.com
Table 1: Illustrative GC-FID Parameters for Volatile Nitrosamine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | SCION-1701 (or similar), 30m x 0.25mm ID, 0.25µm film | Provides separation of volatile analytes. gcms.cz |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. researchgate.net |
| Detector Temperature | 300°C | Maintains analytes in the gas phase and ensures stable detector response. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. gcms.cz |
| Oven Program | Initial: 40-45°C (hold 3 min), Ramp: 10°C/min to 280°C | Creates a temperature gradient to separate compounds based on boiling points. researchgate.netgcms.cz |
| Detector Gases | Hydrogen (Fuel) and Air (Oxidizer) | Required for the flame in the FID; the ratio must be optimized for best response. chromatographyonline.com |
This table presents a generalized set of parameters. Actual conditions must be optimized for the specific analysis of this compound.
Method validation for GC-FID involves assessing specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For general volatile nitrosamines, LOQs in the range of 0.26 to 0.6 µg/kg have been achieved in food matrices. researchgate.net While GC-FID is a viable option, for highly specific and sensitive detection of nitrosamines, detectors like the Thermal Energy Analyzer (TEA) are often preferred.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) has become the "gold standard" for the quantification of all types of nitrosamines. lcms.cz This is due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally unstable, making it superior to GC-based methods for many nitrosamine analyses. ijpsjournal.com
Trace Analysis: For trace-level quantification of this compound, LC-MS/MS provides the necessary performance to meet stringent regulatory limits. veeprho.comresearchgate.net The technique's power lies in its selectivity, which allows it to distinguish the target analyte from a complex sample matrix, thereby minimizing interferences. oup.com Multiple Reaction Monitoring (MRM) is the most common scan mode used for quantification, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting specific product ion is monitored. lcms.czqsi-q3.com This process ensures high specificity and sensitivity.
Ionization is a critical step, with Atmospheric Pressure Chemical Ionization (APCI) often favored for smaller, low-mass nitrosamines, while Electrospray Ionization (ESI) is generally better suited for larger or more complex nitrosamine drug substance-related impurities (NDSRIs). lcms.czlcms.cz The development of a robust LC-MS/MS method requires careful selection of the chromatographic column and mobile phase to achieve separation of the analyte from the bulk active pharmaceutical ingredient (API) to avoid ion suppression. lcms.cz
Metabolite Identification: LC-MS/MS is also an indispensable tool for metabolite identification in drug discovery and development. nih.govlcms.cz High-resolution mass spectrometry (HRMS) combined with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of potential metabolites. lcms.cz The general workflow involves acquiring full-scan MS data to find potential metabolites and then performing tandem MS (MS/MS) experiments on those ions. nih.gov By analyzing the fragmentation patterns, researchers can elucidate the structure of the metabolites, for example, identifying where a biotransformation, such as hydroxylation or glucuronidation, has occurred on the parent this compound molecule. lcms.cz
Application of Isotopic Labeling in Analytical Research
Isotopic labeling is a powerful technique used in analytical chemistry to improve the accuracy and precision of quantitative measurements, particularly in mass spectrometry. nih.govsilantes.com In this approach, a stable heavy isotope (like deuterium (B1214612), ¹³C, or ¹⁵N) is incorporated into the structure of an analyte to create an internal standard. silantes.com This isotopically labeled standard is chemically identical to the target analyte but has a different mass, allowing the mass spectrometer to distinguish between them.
The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. caymanchem.com Because the internal standard behaves almost identically to the analyte through extraction, cleanup, and analysis, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification. silantes.comcaymanchem.com
Deuterium-Labeled this compound (this compound-D3) as Internal Standards in Quantitative Analysis
This compound-D3 is the deuterium-labeled analogue of this compound and serves as an ideal internal standard for its quantification by LC-MS or GC-MS. veeprho.comclearsynth.com In this compound-D3, three hydrogen atoms on the methyl group are replaced with deuterium atoms. synzeal.com
Its use significantly enhances the accuracy of quantitative analysis in complex biological or pharmaceutical samples. veeprho.com When added to a sample at a known concentration before processing, this compound-D3 co-elutes with the unlabeled (native) this compound during chromatography. In the mass spectrometer, the instrument detects both the native compound and the heavier D3-labeled standard. By comparing the ratio of the detector response for the native analyte to that of the known amount of the internal standard, a precise calculation of the this compound concentration in the original sample can be made. This approach is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and regulatory testing for impurities. veeprho.com
Table 2: Properties of this compound and its Deuterated Internal Standard
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Analysis |
|---|---|---|---|
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | Target Analyte |
Method Development and Validation Strategies for this compound in Complex Matrices
Developing and validating an analytical method for quantifying this compound, especially at trace levels in complex matrices like pharmaceutical drug products, is a meticulous process governed by strict regulatory guidelines. veeprho.comoup.comaquigenbio.com The goal is to create a robust, reliable, and accurate method suitable for its intended purpose, such as quality control or regulatory submission. clearsynth.comsynzeal.com
Method Development: The development process begins with selecting the appropriate analytical technique, with LC-MS/MS being the preferred choice for its sensitivity and selectivity. lcms.cz Key development steps include:
Sample Preparation: Designing an extraction procedure (e.g., solid-phase extraction (SPE), liquid-liquid extraction) to effectively isolate this compound from the sample matrix while minimizing interferences. lcms.czoup.com
Chromatography: Optimizing the LC conditions (column type, mobile phase composition, gradient elution) to achieve good peak shape and resolution, separating this compound from the API and other potential impurities. lcms.cz
Mass Spectrometry: Fine-tuning the MS parameters (ionization source, precursor/product ion transitions for MRM) to maximize the detector response for this compound and its internal standard, this compound-D3. qsi-q3.com
Method Validation: Once developed, the method must be rigorously validated according to guidelines from bodies like the International Council for Harmonisation (ICH). japsonline.com The validation process demonstrates that the method is reliable and suitable for its intended use.
Table 3: Key Validation Parameters for this compound Analytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix). researchgate.net | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. researchgate.net |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies in spiked matrix. | Recovery typically within 80-120% of the true value. researchgate.net |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15-25%). oup.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. qsi-q3.com | Typically determined based on a signal-to-noise ratio of 10:1. oup.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). researchgate.net | Results should remain within the method's precision limits. |
Successfully navigating these development and validation stages ensures that the analytical method for this compound is sensitive, accurate, and reliable for ensuring the safety and quality of pharmaceutical products. researchgate.netoup.com
Chirality and Stereochemical Considerations in N Nitrosoephedrine Research
Enantiomeric Forms of N-Nitrosoephedrine and Related Stereoisomers
This compound is a chiral molecule, meaning it exists in forms that are non-superimposable mirror images of each other. byjus.comyoutube.com These mirror-image isomers are called enantiomers. byjus.comderangedphysiology.com The chirality of this compound arises from the presence of two chiral carbon atoms in its structure, which are part of the ephedrine (B3423809) backbone from which it is derived.
The parent compound, ephedrine, has two chiral centers, leading to four possible stereoisomers: (1R,2S)-ephedrine, (1S,2R)-ephedrine, (1R,2R)-pseudoephedrine, and (1S,2S)-pseudoephedrine. Consequently, the nitrosation of these precursors leads to the corresponding N-nitroso derivatives.
The primary enantiomeric forms of this compound are:
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide , derived from (1R,2S)-ephedrine. synzeal.com
N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide , also known as N-Nitroso-ent-Ephedrine, derived from (1S,2R)-ephedrine. synzeal.com
These enantiomers have identical physical and chemical properties in an achiral environment but will interact differently with other chiral molecules, such as biological receptors or chiral catalysts. byjus.comderangedphysiology.com When present in a 50:50 mixture, they form a racemic mixture which is optically inactive. byjus.comderangedphysiology.com
In addition to enantiomers, diastereomers of this compound can also exist. Diastereomers are stereoisomers that are not mirror images of each other. byjus.com For instance, N-nitrosopseudoephedrine, formed from pseudoephedrine, would be a diastereomer of this compound.
Table 1: Enantiomeric Forms of this compound
| Enantiomer Name | Chemical Name | Parent Ephedrine Isomer |
| This compound (USP) | N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | (1R,2S)-Ephedrine |
| N-Nitroso-ent-Ephedrine | N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | (1S,2R)-Ephedrine |
Impact of Stereochemistry on Chemical Reactivity and Formation Kinetics
The three-dimensional arrangement of atoms in stereoisomers significantly influences their chemical reactivity and the kinetics of their formation. walshmedicalmedia.comnumberanalytics.comegyankosh.ac.in This principle holds true for this compound, where the orientation of the substituents around the chiral centers can affect reaction rates and pathways.
The formation of this compound occurs through the nitrosation of ephedrine, a reaction between a secondary amine and a nitrosating agent, typically derived from nitrites under acidic conditions. nih.govnih.gov The rate of this reaction can be influenced by the stereochemistry of the ephedrine precursor. The accessibility of the nitrogen atom's lone pair of electrons for attack by the nitrosating agent can be sterically hindered to different extents by the spatial arrangement of the phenyl and hydroxyl groups.
While specific kinetic data for the formation of individual this compound enantiomers is not extensively detailed in the provided search results, the general principles of stereochemistry suggest that the transition states leading to the different stereoisomeric products will have different energies. This difference in activation energy would result in different formation rates for the N-nitroso derivatives of ephedrine and pseudoephedrine, for example.
Furthermore, the reactivity of the resulting this compound enantiomers can also be stereodependent. For instance, in reactions involving chiral reagents or catalysts, one enantiomer may react preferentially over the other. numberanalytics.com This is a cornerstone of asymmetric synthesis and is crucial in understanding the metabolic fate of chiral compounds in biological systems, where enzymes act as chiral catalysts. walshmedicalmedia.com
Analytical Enantioseparation Methodologies
Given that enantiomers possess identical physical properties in an achiral environment, their separation, known as enantioseparation, requires a chiral environment. byjus.com This is a critical aspect of this compound research, enabling the study of the individual properties of each enantiomer. Various analytical techniques are employed for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantioseparation. Chiral stationary phases (CSPs) are commonly used, where a chiral selector is immobilized on the solid support. The this compound enantiomers interact differently with the CSP, leading to different retention times and thus their separation.
Gas Chromatography (GC) coupled with mass spectrometry (MS) can also be used, often requiring derivatization of the this compound enantiomers with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.
Capillary Electrophoresis (CE) is another effective technique for chiral separations. In CE, a chiral selector is added to the background electrolyte. The differential interaction of the this compound enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Table 2: Analytical Techniques for Enantioseparation
| Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers for individual quantification and characterization. |
| Chiral GC | Formation of diastereomers with a chiral derivatizing agent, followed by separation. | Analysis of volatile derivatives of this compound enantiomers. |
| Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector in the electrolyte. | High-efficiency separation of charged or chargeable this compound enantiomers. |
The development of sensitive and selective analytical methods is crucial for detecting and quantifying N-nitrosamine impurities in pharmaceutical products. nih.govantisel.grresearchgate.net
Theoretical Frameworks for Understanding Chiral Recognition and Interactions
Understanding the mechanisms behind how chiral molecules recognize and interact with each other is fundamental to explaining the observations in enantioseparation and stereoselective reactions. Theoretical models provide a framework for this understanding.
The Three-Point Interaction Model , proposed by Easson and Stedman, is a classical model that explains chiral recognition. It postulates that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor or stationary phase, there must be at least three points of interaction. At least one of these interactions must be stereochemically dependent. If only two points of interaction exist, both enantiomers can bind, but a third interaction will be favorable for one enantiomer and unfavorable for the other, leading to differentiation.
In the context of this compound, these interactions could involve hydrogen bonding (with the hydroxyl group), steric hindrance (from the phenyl and methyl groups), and dipole-dipole or van der Waals forces. The specific spatial arrangement of these functional groups in each enantiomer dictates how it will "fit" into a chiral environment, such as the active site of an enzyme or the surface of a chiral stationary phase.
Computational Modeling , including molecular mechanics and quantum chemistry calculations, offers more sophisticated tools to study chiral recognition. These methods can be used to:
Calculate the energies of the diastereomeric complexes formed between the this compound enantiomers and a chiral selector.
Visualize the three-dimensional structures of these complexes to identify the specific intermolecular interactions responsible for chiral discrimination.
Predict the elution order of enantiomers in chromatographic separations.
These theoretical approaches, combined with experimental data, provide a detailed picture of the chiral recognition processes involving this compound, aiding in the design of more effective enantioseparation methods and in understanding its stereoselective behavior in chemical and biological systems.
Mechanistic and Biochemical Investigations of N Nitrosoephedrine Action
Molecular Interactions with Biological Substrates
Investigation of DNA Adduct Formation by N-Nitrosoephedrine
This compound exerts its biological effects primarily through interactions with deoxyribonucleic acid (DNA), which can lead to mutagenic outcomes. The presence of the nitroso group within the compound's structure enables the formation of covalent adducts with DNA bases, a process recognized as a direct indication of a compound's genotoxic potential. annualreviews.org This interaction can induce mutations in the genetic material. The ability of N-nitroso compounds to form DNA adducts is a well-established mechanism, often involving metabolic activation by cytochrome P450 enzymes which generate electrophilic intermediates capable of reacting with DNA. mdpi.com While specific detailed adduct structures for this compound are not extensively documented, the general principle of N-nitrosamines forming DNA adducts is consistent with its observed mutagenicity. For instance, N-nitrosomethamphetamine, a structurally related compound, exhibits similar mutagenic potency in bacterial assays, further supporting the role of the nitroso group in DNA adduct formation for this class of compounds.
Studies of Biological Activity in In Vitro Systems
Bacterial Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium)
This compound has demonstrated significant mutagenic activity in bacterial reverse mutation assays, commonly known as the Ames test. Studies utilizing the modified pre-incubation method with Salmonella typhimurium strains TA100 and TA98 have shown that NEP induces mutations. nih.govjst.go.jpresearchgate.net This mutagenic activity is particularly evident in the presence of a metabolic activation system, such as hamster S9 liver fraction, indicating that NEP acts as a procarcinogen requiring biotransformation to exert its mutagenic effects. nih.govjst.go.jpresearchgate.net The Ames test is a widely accepted method for detecting base substitution or frameshift mutations, employing various Salmonella typhimurium and Escherichia coli strains. lhasalimited.org Research indicates that hamster liver S9 generally yields higher mutagenic responses for N-nitrosamines compared to rat liver S9, and preincubations with 30% S9 tend to produce stronger mutagenic responses than those with 10% S9. usp.org
Table 1: Mutagenicity of this compound in Ames Test
| Compound | Salmonella typhimurium Strain | S9 Metabolic Activation | Mutagenic Activity |
| This compound | TA100 | Present (Hamster S9) | Positive |
| This compound | TA98 | Present (Hamster S9) | Positive |
| N-Nitrosomethamphetamine | TA100 | Present (Hamster S9) | Positive |
| N-Nitrosomethamphetamine | TA98 | Present (Hamster S9) | Positive |
Mammalian Cell-Based Genotoxicity Studies (e.g., Micronucleus Test, Chromosomal Aberration Test in CHL Cells)
Mammalian cell-based genotoxicity studies, such as the micronucleus test and chromosomal aberration test, are crucial for assessing a compound's ability to induce genetic damage in eukaryotic cells. While specific detailed data for this compound in these assays using Chinese Hamster Lung (CHL) cells were not directly available, other N-nitroso compounds, such as N-nitroso-3,4-methylenedioxymethamphetamine (N-MDMA), have demonstrated genotoxic effects in both the micronucleus (MN) and chromosomal aberration (CA) tests using the Chinese hamster lung fibroblast cell line (CHL/IU). nih.govresearchgate.net The micronucleus test detects micronuclei, which are small nuclei formed from chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, thereby identifying both clastogens (agents causing chromosome breakage) and aneugens (agents affecting chromosome segregation). researchgate.net The chromosomal aberration test identifies structural and numerical changes in chromosomes using cultured mammalian cells, with CHL cells being a common choice due to their sensitivity to mutagens and a low chromosome number that facilitates analysis. mdpi.com The positive findings for related N-nitroso compounds suggest a high likelihood of similar genotoxic potential for this compound in these mammalian cell systems.
Biotransformation and Metabolic Pathway Research
Identification of Metabolic Intermediates and Products
The biotransformation of N-nitroso compounds, including this compound, is a critical area of investigation to understand their mechanistic action. N-nitrosamines are known to undergo oxidative metabolic activation, primarily catalyzed by cytochrome P450 (CYP P450) enzymes. researchgate.net This process often involves α-hydroxylation at the carbon atom adjacent to the N-nitroso moiety, leading to the formation of N-nitrosocarbinolamine species. These intermediates are unstable and subsequently decompose to yield corresponding aldehydes and highly reactive diazohydroxide intermediates. researchgate.net These diazohydroxides can further transform into electrophilic carbocations, which are potent alkylating agents capable of reacting with nucleophilic sites on biological macromolecules like DNA. mdpi.comnih.gov
Conversely, N-nitroso compounds can also undergo denitrosation, particularly under acidic conditions. This process involves the cleavage of the N-N bond, resulting in the formation of secondary amines and the release of nitric oxide. Nucleophiles such as bromide and thiocyanate (B1210189) can accelerate denitrosation by attacking the nitroso nitrogen. For instance, the enzymatic denitrosation of N-nitrosodimethylamine (NDMA) has been observed in liver microsomes, representing a detoxification pathway that yields methylamine (B109427) and formaldehyde (B43269) as products. nih.gov While the precise metabolic intermediates and products of this compound in vivo are not exhaustively detailed in all contexts, its chemical structure and classification as an N-nitroso compound suggest it follows similar biotransformation pathways to other well-studied N-nitrosamines, involving both activating and detoxifying routes.
Table 2: General Metabolic Pathways of N-Nitrosamines
| Pathway | Key Enzyme/Condition | Intermediate/Product Type | Biological Consequence |
| Oxidative Activation | Cytochrome P450 (CYP) | N-nitrosocarbinolamine, Diazohydroxide, Carbocation | DNA Adduct Formation, Mutagenicity |
| Denitrosation | Acidic Conditions, Nucleophiles | Secondary Amine, Nitric Oxide, Formaldehyde | Detoxification (for some NAs) |
Enzymatic Systems Involved in this compound Metabolism (e.g., Nitroreductases, Cytochrome P450)
The metabolic activation of N-nitrosamines, including this compound, is predominantly initiated by cytochrome P450 (CYP) enzymes nih.gov. These enzymes are crucial for the biotransformation of a wide range of endogenous substances and xenobiotics, primarily catalyzing oxidative reactions such as hydroxylation lgcstandards.com. While a broad variety of Cytochromes are involved in the metabolism of nitrosamines, specific subfamilies of CYP P450, such as CYP2E1 and CYP2A6, are known to play significant roles in the bioactivation of various N-nitrosamines synzeal.commims.com.
The enzymatic denitrosation of N-nitrosamines has also been observed in liver microsomes and is considered a detoxification pathway. However, the primary focus for the carcinogenic properties of N-nitrosamines lies in their metabolic activation via hydroxylation.
Prediction of Metabolic Activation Pathways (e.g., α-hydroxylation)
The principal metabolic activation pathway for N-nitrosamines, which leads to their mutagenic and carcinogenic effects, is α-hydroxylation synzeal.commims.com. This process involves the hydroxylation of the α-carbon atom, which is adjacent to the N-nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes nih.govsynzeal.com. This decomposition generates highly reactive species, such as diazohydroxides, which subsequently convert into electrophilic alkyl diazonium ions synzeal.com. These alkyl diazonium ions are capable of interacting with DNA, leading to the formation of DNA adducts and initiating the carcinogenic process nih.govsynzeal.com.
This compound (NEP) is predicted to undergo this α-hydroxylation and subsequent decomposition as one of its initial metabolic reactions. This mechanism is consistent with the observed mutagenic and highly potent carcinogenic response associated with many N-nitrosamines.
Pharmacokinetic Principles in Non-Human Model Organisms
Pharmacokinetic studies of this compound (NEP) and its isomer N-nitrosopseudoephedrine (NPEP) in non-human model organisms, such as mice, have investigated their dissolution, absorption, blood clearance, and elimination dynamics nih.gov. These two isomers have been shown to obey first-order kinetics in these processes nih.gov.
In Vitro Dissolution and Absorption Kinetics
In vitro studies have determined the dissolution and absorption rates of this compound (NEP) and N-nitrosopseudoephedrine (NPEP). The rate constants for these processes indicate how quickly the compounds dissolve and are absorbed in different physiological environments. Significant differences have been observed in the dissolution and absorption rates between NEP and NPEP nih.gov.
The following table summarizes the in vitro dissolution and absorption rate constants for this compound (NEP) and N-nitrosopseudoephedrine (NPEP) nih.gov:
| Parameter | This compound (NEP) Rate Constant | N-Nitrosopseudoephedrine (NPEP) Rate Constant | Unit |
| Dissolution | 0.023 | 0.038 | min⁻¹ |
| Stomach Absorption | 0.192 | 0.225 | h⁻¹ |
| Intestinal Absorption | 2.898 | 1.980 | h⁻¹ |
Clearance and Elimination Dynamics in Animal Models (e.g., Mice)
The following table presents the blood clearance and elimination rate constants for this compound (NEP) and N-nitrosopseudoephedrine (NPEP) in mice nih.gov:
| Parameter | This compound (NEP) Rate Constant | N-Nitrosopseudoephedrine (NPEP) Rate Constant | Unit |
| Blood Clearance | 0.33 | 0.55 | h⁻¹ |
| Elimination (whole animal) | 0.373 | 0.393 | h⁻¹ |
Research has also demonstrated the carcinogenic effects of this compound in animal models. For instance, a total dose of 600 mg/kg of this compound induced metastasizing liver cell carcinomas in 28 out of 30 C57BL/6J X C3HeB/FeJ F1 mice nih.gov. In Sprague-Dawley rats, oral administration of this compound at doses of 120 mg/kg body weight twice weekly resulted in preneoplastic and malignant lesions primarily in the liver, lung, and forestomach.
Computational and Theoretical Chemistry Studies of N Nitrosoephedrine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. gatech.eduuniud.it These ab initio methods solve the electronic Schrödinger equation to determine the electronic structure, which in turn governs the molecule's reactivity and properties. wikipedia.org For N-nitrosamines, QM approaches are particularly valuable for elucidating the structure-activity relationships (SARs) that drive their biological effects. chemrxiv.orgresearchgate.net
Key aspects of N-Nitrosoephedrine's electronic structure that can be investigated using QM include:
Electron Distribution and Partial Charges: Determining how electron density is distributed across the molecule helps identify electrophilic and nucleophilic sites, which are crucial for predicting reaction mechanisms.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative potential, highlighting areas prone to electrostatic interactions with other molecules, such as biological receptors or metabolizing enzymes.
Thermodynamic Properties: QM calculations can predict thermodynamic parameters like the heat of formation and Gibbs free energy, which are essential for understanding the stability of the molecule and the feasibility of potential reactions.
Studies on N-nitroso compounds have shown that their toxicity is related to factors like polarizability and ionization potential, which are directly calculable using quantum chemistry methods. nih.gov By hinging models on the underlying chemistry revealed by these electronic-structure comparisons, a more robust understanding of the hazard posed by specific nitrosamines can be achieved. chemrxiv.org
Table 1: Key Molecular and Electronic Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | fda.govnih.gov |
| IUPAC Name | N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylnitrous amide | nih.gov |
| InChIKey | ZVTOLKAVCZXHFM-WPRPVWTQSA-N | fda.gov |
| SMILES | CC@@HN(C)N=O | fda.gov |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the interactions of this compound with its environment, such as solvent molecules or biological macromolecules like enzymes. mdpi.commdpi.com
MD simulations are particularly useful for:
Conformational Analysis: this compound has several rotatable bonds, and MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule in different environments.
Solvation Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between this compound and water molecules, providing insights into its solubility and the structure of its hydration shell.
Binding to Biological Targets: If a biological target for this compound is known or hypothesized (e.g., a cytochrome P450 enzyme responsible for its metabolism), MD simulations can be used to study the binding process. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the bound complex, and the conformational changes that may occur upon binding. researchgate.net
For instance, MD simulations have been used to study the interactions of other nitrosamines with enzymes, revealing details about the binding modes and the energetic components that favor the formation of the enzyme-ligand complex. researchgate.net Such studies on this compound could help elucidate its metabolic pathways and potential mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. numberanalytics.com For N-nitroso compounds, QSAR models are developed to predict endpoints like toxicity or carcinogenicity based on calculated molecular descriptors. mdpi.comsciforum.net
The development of a QSAR model typically involves:
Data Set Collection: A dataset of N-nitroso compounds with measured biological activity (e.g., LD50 for acute toxicity or TD50 for carcinogenic potency) is compiled. nih.gov
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties. numberanalytics.com Quantum chemistry methods are often used to calculate electronic descriptors. mdpi.com
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the descriptors with the biological activity. nih.govmdpi.com The model's predictive power is rigorously evaluated using internal and external validation techniques. mdpi.com
QSAR studies on N-nitroso compounds have shown that their acute oral toxicity is influenced by polarizability, ionization potential, and the presence of C-O bonds. nih.govmdpi.com Furthermore, classification models have identified specific substructures that are major contributors to high toxicity. nih.govmdpi.com While this compound itself has been identified as a potential outlier in some carcinogenicity datasets due to its relatively high TD50 value, QSAR provides a framework for understanding the structural features that differentiate its activity from other more potent nitrosamines. mhlw.go.jp These models can provide mechanistic insights and be used for preliminary risk assessment of related compounds. nih.gov
Cheminformatics Approaches for Analog Identification and Pathway Prediction
Cheminformatics combines computer and information science to address problems in chemistry. For this compound, cheminformatics tools are invaluable for identifying structurally similar compounds (analogs) and predicting potential metabolic or degradation pathways.
Key applications include:
Similarity Searching: Using the structure of this compound as a query, chemical databases can be searched to find analogs. This is crucial for "read-across," a data gap-filling technique in toxicology where the properties of a well-studied analog are used to infer the properties of a less-studied compound. researchgate.net
Metabolic Pathway Prediction: Rule-based expert systems and machine learning models can predict the likely metabolic fate of this compound. These systems contain information about common biotransformation reactions (e.g., hydroxylation, oxidation, conjugation) and can predict the structures of potential metabolites. Computational studies on the reaction mechanisms of other nitrosamines, for example during ozonation, can provide a basis for these predictions. nih.gov
Impurity Profiling: In silico analysis of drug substances and their impurities can identify structures with the potential to form nitrosamines. pharmaexcipients.com This is critical for pharmaceutical quality control and risk assessment.
By systematically analyzing chemical structures and reaction data, cheminformatics approaches can help to contextualize the behavior of this compound, anticipate its metabolic products, and identify related compounds of potential interest or concern.
Future Directions and Emerging Research Avenues for N Nitrosoephedrine
Development of Novel Synthetic Routes with Enhanced Selectivity and Yield
The conventional synthesis of N-Nitrosoephedrine typically involves the acid-catalyzed nitrosation of ephedrine (B3423809) derivatives, with optimal formation observed around pH 1.5–2.5 and at low temperatures, such as 5°C researchgate.netresearchgate.netnih.gov. While acetic acid has been reported to yield N-nitrosamines up to 85% researchgate.netresearchgate.net, challenges in existing synthetic routes for N-nitrosamines can include competing side reactions and variable yields mit.edumit.edu.
Illustrative Data: Comparative Yields of this compound under Different Synthetic Conditions
| Synthetic Method | Nitrosating Agent | pH | Temperature (°C) | Yield (%) | Selectivity (Isomer Ratio) |
| Conventional | Nitrous Acid | 2.0 | 5 | 85 | 1.0:0.05 (NEP:NPEP) |
| Novel Catalyst A | Nitrosyl Chloride | 3.5 | 25 | 92 | 1.0:0.02 (NEP:NPEP) |
| Photochemical B | Sodium Nitrite (B80452) | 7.0 | 30 | 78 | 1.0:0.08 (NEP:NPEP) |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating potential improvements in yield and selectivity through novel synthetic approaches.
Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Accurate and sensitive detection of N-nitrosamines, including this compound, is critical due to their low quantification limits ijpsjournal.comnih.gov. Current analytical strategies predominantly rely on advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) ijpsjournal.comnih.govwaters.comacs.orgmanufacturingchemist.com. Nuclear Magnetic Resonance (NMR) and elemental analysis are also employed for purity validation .
Future research aims to integrate these and other advanced spectroscopic techniques for real-time, in-situ monitoring of this compound formation and reactions. This could involve the development of portable or online analytical systems capable of providing immediate feedback on reaction progress, purity, and the presence of impurities. Techniques like high-resolution mass spectrometry (e.g., Orbitrap MS) coupled with chemiluminescence detection are already being explored for comprehensive characterization of N-nitrosamines in complex matrices like wastewater, indicating the potential for real-time applications syr.edu. The goal is to enable dynamic process control, optimize reaction conditions on the fly, and ensure product quality and consistency.
Illustrative Data: Real-Time Monitoring of this compound Formation via In-Situ Spectroscopy
| Time (min) | Reactant A Conc. (mM) | Nitrosating Agent Conc. (mM) | This compound Conc. (mM) | Spectroscopic Signal (Arbitrary Units) |
| 0 | 10.0 | 5.0 | 0.0 | 0 |
| 5 | 8.5 | 4.0 | 0.8 | 120 |
| 10 | 6.2 | 2.5 | 2.5 | 375 |
| 15 | 3.5 | 1.0 | 4.0 | 600 |
| 20 | 1.8 | 0.3 | 4.5 | 675 |
| 25 | 0.5 | 0.1 | 4.6 | 690 |
Note: This table presents hypothetical data for illustrative purposes only, showing concentration changes and corresponding spectroscopic signals over time during a simulated reaction.
Application of Multi-Omics Data to Elucidate Complex Mechanistic Pathways
This compound is known for its ability to induce genetic mutations and is studied for its carcinogenic potential . N-nitrosamines, in general, are recognized for activating DNA damage repair pathways researchgate.net. To gain a deeper understanding of the molecular mechanisms underlying the effects of this compound, future research will increasingly leverage multi-omics approaches.
Multi-omics, which integrates data from genomics, proteomics, metabolomics, and lipidomics, can provide a comprehensive systems-level view of cellular responses to chemical exposure. For instance, integrated proteomics and lipidomics analyses have been used to elucidate the tumorigenic mechanisms of other N-nitrosamines, revealing insights into lipid metabolism disorders and the activation of specific signaling pathways, such as the PPARα pathway researchgate.netnih.govx-mol.com. Applying these advanced methodologies to this compound research can help identify novel biomarkers of exposure or effect, delineate precise molecular targets, and map out the complex cascade of events from initial interaction to observable biological outcomes. This holistic approach is crucial for understanding the dynamic molecular alterations triggered by N-nitrosamines researchgate.netnih.gov.
Illustrative Data: Proteomic Changes in Cellular Pathways Following this compound Exposure
| Protein Pathway | Fold Change (Treated vs. Control) | p-value | Key Upregulated Proteins | Key Downregulated Proteins |
| DNA Repair | 2.8 | <0.001 | PARP1, ATM, BRCA1 | N/A |
| Lipid Metabolism | 1.5 | 0.012 | FASN, ACC1 | LPL |
| Apoptosis | 1.2 | 0.085 | Caspase-3 | Bcl-2 |
| Oxidative Stress | 2.1 | <0.005 | SOD1, Catalase | N/A |
Note: This table presents hypothetical data for illustrative purposes only, showing how proteomic analysis might reveal changes in cellular pathways after exposure to this compound. A fold change > 1 indicates upregulation, < 1 indicates downregulation.
Innovative Approaches for Studying Modulators of N-Nitrosation in Complex Research Environments
The formation of this compound, like other N-nitrosamines, is influenced by various factors including pH, temperature, and the presence of nitrosating agents researchgate.netresearchgate.netnih.govcabidigitallibrary.org. Modulators such as nitrite scavengers (e.g., ascorbic acid, amino acids) and pH modifiers (e.g., inorganic bases) have been shown to inhibit N-nitrosamine formation acs.orgijpsjournal.compmda.go.jpacs.orgnih.gov.
Future research will focus on innovative approaches to study these modulators in complex research environments that mimic real-world scenarios. This includes advanced in vitro models, such as dynamic gastrointestinal models that simulate human physiological conditions, which have proven effective in studying the formation and modulation of N-nitrosamines like NDMA nih.gov. Furthermore, investigations into the role of microbial communities in N-nitrosation processes, particularly in environments like the gut or wastewater treatment plants, represent a crucial area of study nih.gov. The development of sophisticated analytical platforms capable of monitoring nitrosation in complex matrices (e.g., food products, biological fluids, environmental samples) and under varying dynamic conditions will be essential. This will involve combining advanced analytical chemistry with environmental and biological modeling to understand and predict this compound formation and its control.
Illustrative Data: Impact of Modulators on this compound Formation in a Simulated Gastric Environment
| Modulator Added (Concentration) | This compound Yield (% of Control) | pH of Environment | Temperature (°C) |
| None (Control) | 100 | 2.0 | 37 |
| Ascorbic Acid (1 mM) | 15 | 2.0 | 37 |
| Sodium Bicarbonate (5 mM) | 30 | 5.5 | 37 |
| Green Tea Extract (1% w/v) | 45 | 2.5 | 37 |
| Thiocyanate (B1210189) (2 mM) | 110 | 2.0 | 37 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the potential modulating effects of various agents on this compound formation in a complex simulated environment.
Q & A
Basic Research Questions
Q. What experimental models and protocols are recommended for assessing the carcinogenic potential of N-Nitrosoephedrine in preclinical studies?
- Answer : Studies typically use standardized protocols from databases like the Carcinogenic Potency Database (CPDB), which specify species (rats, mice), strains, dosing routes (oral, subcutaneous), and lifetime exposure durations. For example, Eisenbrand et al. (1978) employed Sprague-Dawley rats with daily oral administration, monitoring tumor incidence in target organs like the liver and esophagus. Key endpoints include tumor type, latency period, and TD50 (dose causing 50% tumor incidence), calculated via logistic regression of dose-response data .
Q. How is the TD50 metric derived, and how should it be interpreted in risk assessment for this compound?
- Answer : TD50 (tumorigenic dose 50%) is calculated using standardized bioassay data from the CPDB. It represents the daily dose (mg/kg/day) required to halve the probability of remaining tumor-free over an average lifespan. For this compound, TD50 values vary by species and strain (e.g., 42.0 mg/kg/day in rats). Researchers should compare TD50 with exposure thresholds and consider statistical confidence intervals to evaluate carcinogenic risk .
Q. What analytical methods are validated for detecting this compound in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantification. Shimizu et al. (1984) optimized extraction protocols using acid hydrolysis to isolate this compound from plasma and tissues, followed by derivatization for enhanced sensitivity. Method validation should include recovery rates, limits of detection (LOD < 0.1 ng/mL), and cross-validation with in vitro nitrosation assays .
Advanced Research Questions
Q. How can conflicting data on this compound’s genotoxicity be reconciled across in vitro and in vivo studies?
- Answer : Discrepancies often arise from differences in metabolic activation systems (e.g., S9 liver fractions in vitro vs. intact hepatic enzymes in vivo). For instance, in vitro micronucleus tests may underestimate genotoxicity due to incomplete metabolic conversion of precursors. Researchers should replicate in vivo conditions using host-mediated assays (e.g., Shimizu et al., 1984) and integrate comet assays or γH2AX foci analysis to detect DNA damage in target tissues .
Q. What experimental designs are optimal for studying the in vivo formation of this compound from ephedrine under physiological conditions?
- Answer : Kinetic studies by Kinawi & Schuster (1978) recommend simulating gastric pH (1.5–3.0) and nitrite concentrations (0.1–1.0 mM) to model endogenous nitrosation. Use isotopic labeling (e.g., deuterated ephedrine) to track metabolic pathways via LC-MS/MS. Control for confounding factors like dietary nitrate intake and gut microbiota activity, which influence nitrosamine formation .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility in toxicological studies?
- Answer : Standardize synthesis protocols using IARC guidelines: react ephedrine hydrochloride with sodium nitrite in acidic buffer (pH 2–3) at 4°C to minimize side reactions. Validate purity via nuclear magnetic resonance (NMR) and elemental analysis. Store compounds at −80°C under argon to prevent degradation, with periodic stability testing .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound carcinogenicity studies with small sample sizes?
- Answer : Use Bayesian hierarchical models to pool data from multiple studies, incorporating covariates like species, sex, and survival rates. The CPDB’s TD10 (lower confidence limit of TD50) provides a conservative risk estimate. For rare tumors, apply exact Poisson regression to account for overdispersion in count data .
Methodological Resources
- Data Repositories : The Carcinogenic Potency Database (CPDB) offers downloadable datasets on this compound, including species-specific TD50 values and survival curves .
- Analytical Standards : Refer to IARC Monographs (Vol. 17) for validated protocols on nitrosamine analysis and synthesis .
- Ethical Compliance : Align experimental designs with FINER criteria (Feasible, Novel, Ethical, Relevant) and obtain IRB approval for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
